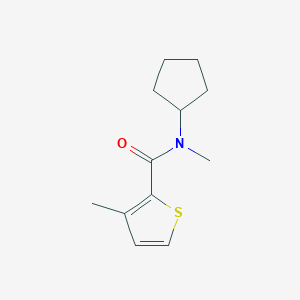
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide, also known as JNJ-40411813, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. It is a novel compound that has shown promising results in preclinical studies and has the potential to become an effective treatment option for patients suffering from neuropathic pain.
作用机制
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide works by inhibiting the activity of a specific protein called voltage-gated sodium channel Nav1.7. This protein is involved in the transmission of pain signals in the nervous system, and its inhibition by this compound results in a reduction in pain transmission. The compound has been shown to selectively target Nav1.7, with no significant effects on other sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the excitability of sensory neurons, inhibit the release of neurotransmitters involved in pain signaling, and reduce the activation of glial cells that contribute to pain hypersensitivity. These effects are thought to contribute to the analgesic effects of the compound.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide is its selectivity for Nav1.7, which reduces the risk of off-target effects. The compound has also been shown to have a favorable safety profile in animal studies, which is an important consideration for the development of a new drug. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide. One potential application is in the treatment of other types of pain, such as inflammatory pain or cancer-related pain. Another direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this novel compound to market as a treatment option for patients suffering from neuropathic pain.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide involves several steps, starting with the reaction of 2,4-dimethylphenylhydrazine with 4-hydroxypiperidine to form the intermediate compound, which is then reacted with propanoyl chloride to yield the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学研究应用
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to have potent analgesic effects in various animal models, including mechanical and thermal hypersensitivity. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-4-5-15(12(2)10-11)17-16(20)13(3)18-8-6-14(19)7-9-18/h4-5,10,13-14,19H,6-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUDKSBLJOGXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508387.png)

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508404.png)


![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)

